molecular formula C13H19IN2O B12671935 4-Benzoyl-1,1-dimethylpiperazinium iodide CAS No. 109507-19-9

4-Benzoyl-1,1-dimethylpiperazinium iodide

Cat. No.: B12671935
CAS No.: 109507-19-9
M. Wt: 346.21 g/mol
InChI Key: LEDSIETZTPBDMF-UHFFFAOYSA-M
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Description

4-Benzoyl-1,1-dimethylpiperazinium iodide is an organic compound with the molecular formula C13H19IN2O. It is known for its applications in biochemical research and as a ganglionic stimulant. The compound is characterized by its white powder appearance and a melting point of 234-238°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-1,1-dimethylpiperazinium iodide typically involves the reaction of 4-benzoylpiperazine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The compound is then dried and packaged under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-1,1-dimethylpiperazinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzoyl-1,1-dimethylpiperazinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by acting as a non-selective nicotinic acetylcholine receptor agonist. It stimulates sympathetic ganglia and adrenal medullary tissue, leading to the release of neurotransmitters such as acetylcholine and norepinephrine. This action is crucial for its application in diagnosing conditions like pheochromocytoma .

Comparison with Similar Compounds

    1,1-Dimethyl-4-phenylpiperazinium iodide: Shares a similar structure but lacks the benzoyl group.

    4-Benzoylpiperazine: Similar backbone but without the dimethyl groups on the nitrogen atoms.

    N-Methyl-4-benzoylpiperazine: Contains one methyl group instead of two.

Uniqueness: 4-Benzoyl-1,1-dimethylpiperazinium iodide is unique due to its specific combination of benzoyl and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .

Properties

CAS No.

109507-19-9

Molecular Formula

C13H19IN2O

Molecular Weight

346.21 g/mol

IUPAC Name

(4,4-dimethylpiperazin-4-ium-1-yl)-phenylmethanone;iodide

InChI

InChI=1S/C13H19N2O.HI/c1-15(2)10-8-14(9-11-15)13(16)12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H/q+1;/p-1

InChI Key

LEDSIETZTPBDMF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCN(CC1)C(=O)C2=CC=CC=C2)C.[I-]

Origin of Product

United States

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